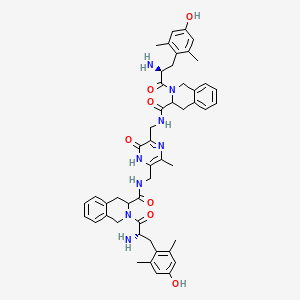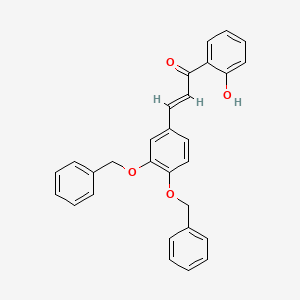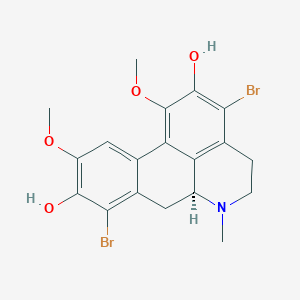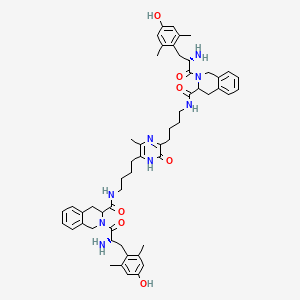
3',4'-Dichloroacetophenonethiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Dichloroacetophenonethiosemicarbazone is a chemical compound derived from the reaction of 3’,4’-dichloroacetophenone with thiosemicarbazide. This compound is known for its potential biological activities, including antimalarial, antibacterial, and antifungal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dichloroacetophenonethiosemicarbazone typically involves the condensation reaction between 3’,4’-dichloroacetophenone and thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for 3’,4’-dichloroacetophenonethiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3’,4’-Dichloroacetophenonethiosemicarbazone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or hydrazines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3’,4’-dichloroacetophenonethiosemicarbazone involves its interaction with biological targets such as enzymes and proteins. For instance, its antimalarial activity is attributed to its ability to inhibit hemozoin formation in Plasmodium falciparum, thereby preventing the detoxification of free heme . Additionally, it can alter the permeability of cell membranes, leading to cell death in pathogenic fungi .
Comparaison Avec Des Composés Similaires
3’,4’-Dichloroacetophenonethiosemicarbazone can be compared with other thiosemicarbazone derivatives:
3,4-Dimethoxy phenyl thiosemicarbazone: Known for its corrosion inhibition properties.
3,4-Dichloropropiophenone thiosemicarbazone: Exhibits similar antimalarial activity.
Benzimidazole-thiosemicarbazone hybrids: Studied for their potential as antiplasmodial agents.
The uniqueness of 3’,4’-dichloroacetophenonethiosemicarbazone lies in its dual chlorine substitution on the phenyl ring, which enhances its biological activity and makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H9Cl2N3S |
|---|---|
Poids moléculaire |
262.16 g/mol |
Nom IUPAC |
[(E)-1-(3,4-dichlorophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H9Cl2N3S/c1-5(13-14-9(12)15)6-2-3-7(10)8(11)4-6/h2-4H,1H3,(H3,12,14,15)/b13-5+ |
Clé InChI |
WLYQLQVFJXFMJD-WLRTZDKTSA-N |
SMILES isomérique |
C/C(=N\NC(=S)N)/C1=CC(=C(C=C1)Cl)Cl |
SMILES canonique |
CC(=NNC(=S)N)C1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



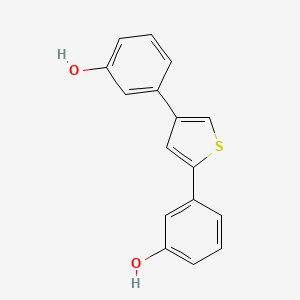
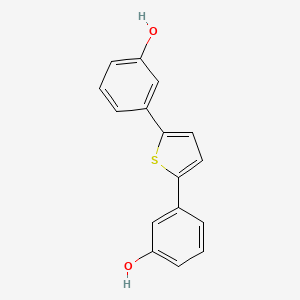
![3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol](/img/structure/B10842655.png)
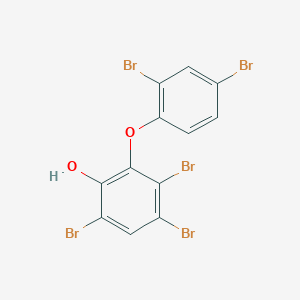
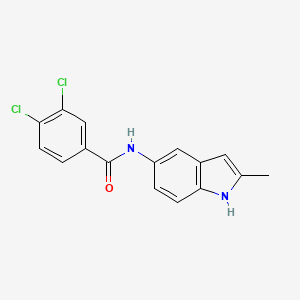

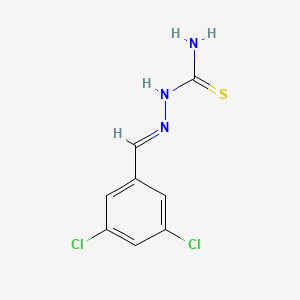
![3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B10842689.png)

![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)
